3-(1H-imidazol-1-ylmethyl)piperidine

GPCR Histamine Receptor Binding Affinity

3-(1H-Imidazol-1-ylmethyl)piperidine is a high-purity (≥98%) chiral building block with proven nanomolar affinity for histamine H3R (Kd=1.35 nM) and 23‑fold H4R selectivity. This free base enables synthesis of potent H3R probes for CNS research and letrozole‑comparable aromatase inhibitors. Its 3‑substitution distinguishes it from 4‑isomers in receptor selectivity and synthetic utility. Buy now to ensure robust, reproducible assays and accelerated lead optimization.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 915921-71-0
Cat. No. B1322942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-ylmethyl)piperidine
CAS915921-71-0
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=CN=C2
InChIInChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2
InChIKeyKFQCTIRXHQSXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-imidazol-1-ylmethyl)piperidine (CAS 915921-71-0) – Procurement Data Sheet and Chemical Identity


3-(1H-imidazol-1-ylmethyl)piperidine is a chiral piperidine derivative bearing an imidazole moiety at the 3-position, characterized by the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . The compound is supplied as a free base with a minimum purity of 95% (Bidepharm) or ≥98% (ChemScene) and is offered by multiple vendors under catalog numbers such as BD223264 and CS-0461604, respectively . Its structure—featuring a basic piperidine nitrogen and an imidazole ring—positions it as a versatile intermediate in medicinal chemistry, particularly for the development of GPCR-targeted ligands and enzyme inhibitors [1].

Why 3-(1H-imidazol-1-ylmethyl)piperidine is Not Interchangeable with Other Imidazolylmethyl Piperidines


Substituting 3-(1H-imidazol-1-ylmethyl)piperidine with a closely related analog—such as the 4-positional isomer (4-(1H-imidazol-1-ylmethyl)piperidine) or a regioisomeric imidazolylmethyl piperidine—can drastically alter biological activity, receptor selectivity, and even synthetic utility. Positional variation of the imidazolylmethyl group on the piperidine ring directly impacts the three-dimensional orientation of the pharmacophore, thereby affecting binding to molecular targets such as histamine receptors or aromatase [1]. For instance, the 3-substituted scaffold has been specifically exploited in the design of aromatase inhibitors and histamine H3/H4 receptor ligands, while the 4-substituted analog is often associated with a different pharmacological profile [2]. Furthermore, differences in synthetic accessibility and purity profiles among vendors (e.g., ≥98% vs. 95%) can introduce variability in downstream research outcomes, particularly in assays sensitive to trace impurities .

Quantitative Differentiation of 3-(1H-imidazol-1-ylmethyl)piperidine: Direct Comparisons and Key Data Points


Nanomolar Affinity for Human Histamine H3 Receptor vs. H4 Receptor Selectivity

3-(1H-imidazol-1-ylmethyl)piperidine exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as determined by a BRET assay in HEK293T cells [1]. In contrast, its affinity for the human histamine H4 receptor (H4R) is approximately 23-fold lower, with a Kd of 31 nM, indicating significant subtype selectivity [2]. This selectivity profile contrasts with certain 4-substituted imidazolylmethyl piperidines (e.g., immepip, Ki ~0.4 nM at H3R), which may exhibit different functional properties (e.g., agonism vs. inverse agonism) [3].

GPCR Histamine Receptor Binding Affinity

Cytostatic Activity Against Breast Cancer Cells (IC50 < 10 μM) vs. Letrozole Reference

3-(1H-imidazol-1-ylmethyl)piperidine has demonstrated inhibitory activity against human breast cancer cells in vitro with an IC50 value of less than 10 μM . While this potency is moderate compared to clinically approved aromatase inhibitors like letrozole (IC50 ~26 nM in MCF-7aro cells) [1], the compound serves as a key intermediate for generating more potent derivatives. For example, sulfonamide derivatives of this scaffold achieved aromatase IC50 values comparable to letrozole in biochemical assays [2].

Oncology Aromatase Inhibition Breast Cancer

Purity Specification (≥98%) and Analytical Traceability: Ensuring Reproducibility in Sensitive Assays

Vendor specifications for 3-(1H-imidazol-1-ylmethyl)piperidine include a minimum purity of ≥98% (ChemScene) and 95% (Bidepharm), with batch-specific analytical data available upon request (e.g., NMR, HPLC, GC) . This level of purity and documentation is critical for assays where impurities could interfere with binding or functional readouts. In contrast, some vendors offer only 95% purity without guaranteed analytical traceability, which may introduce variability in dose-response experiments .

Quality Control Analytical Chemistry Reproducibility

T-Type Calcium Channel Antagonism: A Distinct Mechanistic Avenue vs. Histamine Receptor Modulation

Patents disclose imidazolyl methyl piperidine compounds, including 3-(1H-imidazol-1-ylmethyl)piperidine, as antagonists of T-type calcium channels [1]. This mechanism is distinct from the compound's activity at histamine receptors and positions it for potential applications in neurological and cardiovascular research. While specific IC50 values for T-type channel inhibition are not publicly disclosed for this exact compound, the patent class-level data indicates that the scaffold can be optimized for this target, offering a divergent research path compared to 4-substituted analogs which are predominantly explored for H3 receptor modulation [2].

Ion Channels Calcium Signaling CNS Disorders

Structural Divergence: 3-Position Substitution vs. 4-Position Imidazolylmethyl Piperidines

The 3-(1H-imidazol-1-ylmethyl) substitution on the piperidine ring creates a distinct spatial orientation of the imidazole moiety compared to the more common 4-substituted analogs (e.g., 4-(1H-imidazol-1-ylmethyl)piperidine or immepip) [1]. This regioisomerism results in a unique vector of the basic nitrogen, which influences binding to target proteins and metabolic stability. For instance, 4-substituted imidazolylmethyl piperidines are frequently associated with histamine H3 receptor agonism, while the 3-substituted scaffold has been exploited for both H3 binding and aromatase inhibition [2][3].

Medicinal Chemistry Scaffold Hopping SAR

Optimal Use Cases for 3-(1H-imidazol-1-ylmethyl)piperidine in Drug Discovery and Chemical Biology


Histamine H3 Receptor Probe Development and GPCR Screening

Given its nanomolar affinity for the human histamine H3 receptor (Kd = 1.35 nM) and 23-fold selectivity over H4R, 3-(1H-imidazol-1-ylmethyl)piperidine is an excellent starting point for designing H3R-selective pharmacological tools or lead compounds for CNS disorders [1]. Researchers can utilize this compound in BRET-based binding assays and functional cAMP assays to characterize H3R-mediated signaling pathways [2].

Aromatase Inhibitor Lead Optimization

The 3-(imidazol-1-ylmethyl)piperidine core has been successfully derivatized into sulfonamide-based aromatase inhibitors with IC50 values comparable to letrozole [3]. Scientists engaged in breast cancer research can use the free base as a key intermediate to synthesize and screen novel aromatase inhibitors, particularly those targeting hormone receptor-positive cancers .

T-Type Calcium Channel Antagonist Discovery

Patent literature identifies imidazolyl methyl piperidines as a class of T-type calcium channel antagonists, providing a rationale for exploring 3-(1H-imidazol-1-ylmethyl)piperidine in pain, epilepsy, and cardiovascular disease models [4]. This application offers a distinct avenue for CNS drug discovery independent of histamine receptor modulation [5].

High-Purity Building Block for Chemical Synthesis

With a commercially available purity of ≥98% and full analytical characterization (NMR, HPLC, GC), this compound is suitable for use as a reliable building block in medicinal chemistry and chemical biology workflows, minimizing the risk of impurity-driven artifacts in sensitive assays .

Technical Documentation Hub

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